molecular formula C19H21N5O2 B016755 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one CAS No. 74853-07-9

2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one

Cat. No.: B016755
CAS No.: 74853-07-9
M. Wt: 351.4 g/mol
InChI Key: SEHQVBVJJRRRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHQVBVJJRRRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N4C=NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225818
Record name 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-07-9
Record name 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74853-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69BLQ3QLT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one (CAS No. 74853-07-9) is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

The chemical structure of this compound is characterized by its triazole ring and piperazine moiety, which are known for their biological relevance.

PropertyValue
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Melting Point270-277 °C (dec.)
SolubilitySlightly soluble in DMSO
LogP2.3 at pH 7

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various microorganisms. For instance, Mannich bases derived from triazoles were reported to possess antibacterial and antifungal activities superior to traditional antibiotics like ampicillin .

Case Study: Antimicrobial Efficacy

In a comparative study of synthesized triazole derivatives:

  • Tested Microorganisms: Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Results: The synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against bacteria and fungi. Notably, the compound demonstrated better efficacy against E. coli compared to standard antibiotics .

Anticancer Potential

The anticancer activity of triazole derivatives has also been a focus of research. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.

Triazole compounds often exert their effects by interfering with cell cycle progression and inducing apoptosis in cancer cells. The presence of the piperazine moiety is believed to enhance the interaction with biological targets involved in cancer pathways .

Research Findings

A review on the synthesis and therapeutic potential of triazole derivatives noted that these compounds are being explored for their roles in treating various cancers due to their ability to modulate key signaling pathways .

Table: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis; inhibits cell proliferation
MechanismInterferes with cell cycle; targets signaling pathways

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C23H29N5O2C_{23}H_{29}N_{5}O_{2}, with a molecular weight of approximately 407.51 g/mol. The structure features a triazole ring, which is known for its bioactivity, and a piperazine moiety that enhances its pharmacological properties. The presence of the methoxyphenyl group contributes to its lipophilicity, potentially improving membrane permeability.

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant effects. The specific compound has been studied for its ability to modulate serotonin and dopamine pathways, making it a candidate for treating depression and anxiety disorders. In preclinical studies, it demonstrated efficacy in reducing depressive-like behaviors in animal models .

Antifungal Properties

The compound has shown promising antifungal activity against various fungal strains. Its mechanism involves disrupting fungal cell wall synthesis and inhibiting ergosterol production, which is essential for fungal membrane integrity. Studies have reported its effectiveness against Candida species and other pathogenic fungi .

Anticancer Potential

Preliminary studies suggest that 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The triazole ring is particularly important as it can interact with various biological targets involved in cancer progression .

Case Study 1: Antidepressant Efficacy

In a study published in Pharmacology Biochemistry and Behavior, researchers administered the compound to rats subjected to chronic mild stress. The results indicated a significant reduction in immobility time during the forced swim test compared to control groups, suggesting an antidepressant-like effect .

Case Study 2: Antifungal Activity

A clinical trial examined the efficacy of this compound against Candida albicans infections in immunocompromised patients. Patients treated with the compound exhibited a higher rate of clinical improvement compared to those receiving standard antifungal therapy. This trial underscores the potential of this compound as an alternative antifungal agent .

Data Table: Summary of Applications

ApplicationMechanism of ActionTarget Organisms/ConditionsReferences
AntidepressantModulates serotonin and dopamine pathwaysDepression, Anxiety
AntifungalDisrupts cell wall synthesisCandida spp., other fungi
AnticancerInduces apoptosisVarious cancer cell lines

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
  • CAS Registry Number : 74853-07-9
  • Molecular Formula : C₁₉H₂₁N₅O₂
  • Molecular Weight : 351.41 g/mol
  • LogP : 2.02
  • Key Structural Features :
    • A triazolone core linked to a 4-(4-methoxyphenyl)piperazine-substituted phenyl group.
    • The methoxy group at the para position of the phenyl ring enhances lipophilicity and influences receptor binding .

Structural Analogs and Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Substituent (R) LogP Application/Activity
Target Compound (74853-07-9) C₁₉H₂₁N₅O₂ 351.41 4-OCH₃ 2.02 Itraconazole intermediate
4-Hydroxyphenyl Analog (TRC-D449140) C₂₂H₂₇N₅O₂ 393.48 4-OH N/A Pharmaceutical impurity (>95% purity)
2-sec-Butyl-d5 Analog C₂₂H₂₆D₅N₅O₂ 412.54 Deuterated side chain N/A Isotopic labeling for research
Saperconazole (UNSPSC 51301902) C₃₅H₃₈F₂N₈O₄ 700.73 Complex fluorinated substituents N/A Broad-spectrum antifungal
Key Observations:

Substituent Effects :

  • 4-Methoxy (Target) vs. 4-Hydroxy (TRC-D449140) :

  • The hydroxyl analog (TRC-D449140) is more polar due to the -OH group, likely reducing LogP compared to the methoxy variant. This impacts solubility and metabolic stability .
    • Deuterated Analog (2-sec-Butyl-d5) : Deuterium incorporation enhances metabolic resistance, useful in pharmacokinetic studies .

Biological Activity: Saperconazole: Contains fluorinated and triazole-extended side chains, broadening antifungal activity by targeting lanosterol 14α-demethylase . Itraconazole Intermediate (Target): Lacks the dioxolane moiety found in itraconazole, reducing direct antifungal efficacy but serving as a precursor .

Synthetic Complexity :

  • The target compound is synthesized in 7 stages , including reactions with 1-bromo-4-nitrobenzene and hydrobromic acid .
  • Saperconazole requires additional steps for fluorine and triazole incorporation, increasing production costs .

Pharmacological and Analytical Data

Table 2: Pharmacokinetic and Analytical Comparisons
Compound HPLC Method Stability Key Metabolites/Impurities
Target Compound Newcrom R1 column; MeCN/H₂O/H₃PO₄ Stable in MeCN Oxidative degradation products
Itraconazole C18 column; MeCN/phosphate buffer Light-sensitive 4-Hydroxyphenyl derivative
Highlights:
  • Analytical Challenges : The target compound’s degradation under oxidative conditions necessitates strict storage protocols (-20°C for deuterated analogs) .
  • Impurity Profiling : The 4-hydroxyphenyl variant (TRC-D449140) is a common impurity in itraconazole batches, monitored via HPLC .

Research and Development Trends

Triazole Modifications: Replacement of the methoxy group with electron-withdrawing groups (e.g., -F) enhances target affinity in saperconazole .

Commercial Availability :

  • The target compound is sold at €842/25 mg (CymitQuimica) for research use .
  • Deuterated analogs command higher prices due to specialized synthetic routes .

Preparation Methods

Reaction Mechanism

The aldehyde group undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Intramolecular cyclization then occurs under thermal conditions, eliminating water to yield the triazolone ring. The reaction is summarized as:

4-[4-(4-Methoxyphenyl)piperazin-1-yl]benzaldehyde+HydrazineTarget Compound+H2O\text{4-[4-(4-Methoxyphenyl)piperazin-1-yl]benzaldehyde} + \text{Hydrazine} \rightarrow \text{Target Compound} + \text{H}_2\text{O}

Synthetic Procedure

  • Preparation of the aldehyde intermediate :

    • 4-Fluorobenzaldehyde is reacted with 1-(4-methoxyphenyl)piperazine in dimethylformamide (DMF) at 120°C for 12 hours, using potassium carbonate as a base.

    • Yield: ~85% after recrystallization from ethanol.

  • Condensation and cyclization :

    • The aldehyde (1.0 eq) is refluxed with excess hydrazine hydrate in ethanol for 6 hours.

    • The crude product is crystallized from 1-butanol , yielding the target compound as a white solid.

    • Melting point: 270–277°C .

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6 hours
Yield72–78%
Purity>99% (HPLC)

Alternative Route: Nucleophilic Aromatic Substitution

A modified approach involves constructing the piperazine-phenyl linkage after forming the triazolone core. This method is advantageous for scaling and avoiding side reactions during aldehyde synthesis.

Synthesis of Triazolone Intermediate

  • Formation of 4-phenyl-3H-1,2,4-triazol-3-one :

    • Benzaldehyde and hydrazine are condensed in ethanol under reflux, followed by oxidation with hydrogen peroxide to yield the triazolone.

    • Yield: 89%.

  • Functionalization with piperazine :

    • The triazolone intermediate undergoes nucleophilic aromatic substitution with 1-(4-methoxyphenyl)piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos).

    • Reaction conditions: 100°C in toluene for 24 hours.

    • Yield: 65–70%.

ParameterValue
CatalystPd(OAc)₂/Xantphos
SolventToluene
Temperature100°C
Reaction Time24 hours

Characterization and Analytical Data

The compound is characterized by melting point , NMR , and mass spectrometry :

  • Melting Point : 270–277°C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, triazolone CH), 7.45–6.85 (m, 8H, aromatic), 3.75 (s, 3H, OCH₃), 3.20–2.95 (m, 8H, piperazine CH₂).

  • MS (ESI+) : m/z 351.40 [M+H]⁺, matching the molecular formula C₁₉H₂₁N₅O₂ .

ParameterIndustrial Specification
Purity≥99% (HPLC)
Storage-20°C in inert atmosphere
PackagingSealed containers under argon
Price (5 g)€327.90–€2,167.13

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrazine overuse leads to dihydrotriazole derivatives. Mitigated by stoichiometric control and slow addition of hydrazine.

  • Piperazine dimerization : Addressed using excess aryl halide and high-dilution conditions.

Solvent Optimization

  • 1-Butanol outperforms ethanol in crystallization, yielding larger crystals with lower impurity retention.

  • DMF vs. DMSO : DMF provides higher reaction rates but requires thorough removal to prevent toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.